4-(4-Ethoxyphenyl)piperidine hydrochloride
Overview
Description
4-(4-Ethoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO . It is used as a biochemical for proteomics research .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, often involves the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Molecular Structure Analysis
The molecular weight of this compound is 241.76 . The InChI code for this compound is 1S/C13H20ClNO/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 241.76 .Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities .
Pharmacokinetics
Piperidine derivatives are known to have various pharmacological applications .
Result of Action
Piperidine derivatives are known to have various biological activities .
Action Environment
Piperidine derivatives are known to have various pharmacological applications in different environments .
Biochemical Analysis
Biochemical Properties
4-(4-Ethoxyphenyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in the cell cycle, leading to altered cell proliferation rates . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in certain animal models . Threshold effects have also been observed, where a specific dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of other metabolic enzymes, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBQHODDUCRUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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